molecular formula C10H10ClNO2 B8503293 5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile

5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile

Cat. No.: B8503293
M. Wt: 211.64 g/mol
InChI Key: WHLKLPDXSDHGFH-UHFFFAOYSA-N
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Description

5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile is an organic compound with a complex structure that includes a chloro, cyano, and methoxy group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile typically involves multiple steps. One common method includes the reaction of 2-chloro-4-cyano-5-methoxybenzaldehyde with an appropriate reducing agent to form the corresponding alcohol. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile involves its interaction with specific molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The ethanol moiety can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its combination of chloro, cyano, and methoxy groups, along with the ethanol moiety, provides a versatile scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile

InChI

InChI=1S/C10H10ClNO2/c1-14-10-5-7(2-3-13)9(11)4-8(10)6-12/h4-5,13H,2-3H2,1H3

InChI Key

WHLKLPDXSDHGFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCO)Cl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl(2-chloro-4-cyano-5-methoxyphenyl)acetate (200 mg, 0.835 mmol) in THF (5 mL) was added 2M lithium borohydride (0.835 mL, 1.67 mmol) and the reaction was stirred at RT for 16 hours. The reaction was diluted with ether and quenched into water containing 2N HCl. The mixture was extracted twice with ethyl acetate and the organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The product mixture was separated by MPLC (40+S; 20-60% ethyl acetate/hexanes) to afford the title product. 1H-NMR (400 MHz, CDCl3) δ ppm 3.04 (t, J=6.4 Hz, 2H), 3.93 (t, J=6.4 Hz, 2H), 3.93 (s, 3H), 6.927 (s, 1H), 7.536 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.835 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate (200 mg, 0.835 mmol) in THF (5 mL) was added 2M lithium borohydride (0.835 mL, 1.67 mmol) and the reaction was stirred at RT for 16 hours. The reaction was diluted with ether and quenched into water containing 2N HCl. The mixture was extracted twice with ethyl acetate and the organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The product mixture was separated by MPLC (40+S; 20-60% ethyl acetate/hexanes) to afford the title product. 1H-NMR (400 MHz, CDCl3) δ ppm 3.04 (t, J=6.4 Hz, 2H), 3.93 (t, J=6.4 Hz, 2H), 3.93 (s, 3H), 6.927 (s, 1H), 7.536 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.835 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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